1-(2,4-dimethylbenzoyl)azepane
Description
1-(2,4-Dimethylbenzoyl)azepane is a seven-membered heterocyclic compound featuring an azepane ring (azepane: C₆H₁₁N) substituted with a 2,4-dimethylbenzoyl group at the nitrogen atom. Azepane derivatives are frequently explored for their conformational flexibility and bioactivity, particularly in neurotransmitter modulation or enzyme inhibition .
Properties
IUPAC Name |
azepan-1-yl-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-8-14(13(2)11-12)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUOEWLSEWTXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylbenzoyl)azepane typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 2,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions.
Nucleophilic Substitution: The acid chloride is then reacted with azepane in the presence of a base such as triethylamine (Et₃N) to form the desired this compound. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylbenzoyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 2,4-dimethylbenzoic acid derivatives.
Reduction: Formation of 1-(2,4-dimethylphenyl)azepane.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
1-(2,4-dimethylbenzoyl)azepane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylbenzoyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The azepane ring provides structural rigidity and enhances the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position : The 2,4-dimethylbenzoyl group in the target compound likely increases steric hindrance compared to smaller substituents (e.g., pyridinyl or benzyl). This could reduce nucleophilic attack at the carbonyl carbon .
- Ring Size : Diazepane derivatives (e.g., 1-(4-Bromobenzyl)-1,4-diazepane) exhibit altered ring strain and hydrogen-bonding capacity compared to azepane analogs, affecting solubility and receptor binding .
Spectral and Physicochemical Properties
- ¹H NMR Shifts : The 2-methylbenzyl group in 1-(2-Methylbenzyl)azepane produces distinct aromatic signals (δ 7.33–7.12) and a singlet for the methyl group (δ 2.37) . A benzoyl substituent would introduce deshielded carbonyl-proximal protons.
Research Findings and Implications
- Pharmacological Potential: AM-1220, an azepane-containing cannabinoid ligand, demonstrates the importance of bulky aromatic groups in receptor binding . The 2,4-dimethylbenzoyl group in the target compound may similarly enhance affinity for hydrophobic binding pockets.
- Stability Considerations : Electron-withdrawing groups (e.g., bromine in 1-(4-Bromobenzyl)-1,4-diazepane) increase electrophilicity but may reduce hydrolytic stability compared to electron-donating methyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
